molecular formula C5H8N2O B13163677 (1R)-1-(1,3-oxazol-2-yl)ethan-1-amine

(1R)-1-(1,3-oxazol-2-yl)ethan-1-amine

Cat. No.: B13163677
M. Wt: 112.13 g/mol
InChI Key: CWJDVDQXFIORGV-SCSAIBSYSA-N
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Description

(1R)-1-(1,3-oxazol-2-yl)ethan-1-amine is a chiral compound featuring an oxazole ring attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1,3-oxazol-2-yl)ethan-1-amine typically involves the formation of the oxazole ring followed by the introduction of the ethanamine group. One common method involves the cyclization of an appropriate precursor, such as an α-amino ketone, under acidic or basic conditions to form the oxazole ring. Subsequent reductive amination can be employed to introduce the ethanamine group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often utilized to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1,3-oxazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the ethanamine group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxazole ring or the ethanamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

(1R)-1-(1,3-oxazol-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-(1,3-oxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and ethanamine group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(1,3-thiazol-2-yl)ethan-1-amine: Similar structure but with a thiazole ring instead of an oxazole ring.

    (1R)-1-(1,3-imidazol-2-yl)ethan-1-amine: Contains an imidazole ring, offering different electronic properties and reactivity.

    (1R)-1-(1,3-pyrazol-2-yl)ethan-1-amine: Features a pyrazole ring, which can affect its chemical and biological behavior.

Uniqueness

(1R)-1-(1,3-oxazol-2-yl)ethan-1-amine is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. These characteristics influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(1R)-1-(1,3-oxazol-2-yl)ethanamine

InChI

InChI=1S/C5H8N2O/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3/t4-/m1/s1

InChI Key

CWJDVDQXFIORGV-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=NC=CO1)N

Canonical SMILES

CC(C1=NC=CO1)N

Origin of Product

United States

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